N-[2-(4-methylsulfanylphenyl)ethyl]-2-pyridin-3-ylacetamide
Description
N-[2-(4-methylsulfanylphenyl)ethyl]-2-pyridin-3-ylacetamide is an organic compound that features a pyridine ring and a phenyl ring substituted with a methylsulfanyl group
Properties
IUPAC Name |
N-[2-(4-methylsulfanylphenyl)ethyl]-2-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-20-15-6-4-13(5-7-15)8-10-18-16(19)11-14-3-2-9-17-12-14/h2-7,9,12H,8,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTLGIZXUCJTPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCNC(=O)CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-methylsulfanylphenyl)ethyl]-2-pyridin-3-ylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylsulfanylbenzaldehyde and 2-pyridinecarboxylic acid.
Formation of Intermediate: The aldehyde group of 4-methylsulfanylbenzaldehyde is reacted with an amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Acylation: The amine is acylated with 2-pyridinecarboxylic acid to form the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-methylsulfanylphenyl)ethyl]-2-pyridin-3-ylacetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes or receptors involved in inflammation or microbial growth.
Pathways: The compound may modulate signaling pathways related to its biological activity, such as the inhibition of cyclooxygenase enzymes in the case of anti-inflammatory effects.
Comparison with Similar Compounds
2-(4-methylsulfonylphenyl)indole derivatives: These compounds also contain a methylsulfonylphenyl group and have been studied for their antimicrobial and anti-inflammatory activities.
Sulfonamide compounds: These compounds share a sulfonamide group and are known for their antibacterial properties.
Uniqueness: N-[2-(4-methylsulfanylphenyl)ethyl]-2-pyridin-3-ylacetamide is unique due to its specific combination of a pyridine ring and a methylsulfanyl-substituted phenyl ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
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